molecular formula C10H19ClN2O2 B2728928 5,5-Dimethyl-3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride CAS No. 2460754-49-6

5,5-Dimethyl-3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride

Cat. No.: B2728928
CAS No.: 2460754-49-6
M. Wt: 234.72
InChI Key: NERCWMRVENWRSC-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride is a high-purity chemical compound supplied for research purposes. This oxazolidinone and piperidine-containing scaffold is of significant interest in medicinal chemistry, particularly in the development of novel kinase inhibitors. Recent research highlights the therapeutic potential of related compounds as potent Receptor-interacting protein kinase 1 (RIPK1) inhibitors . RIPK1 is a key regulator of inflammation, apoptosis, and necroptosis, and its inhibition is a promising therapeutic strategy for treating and preventing acute and chronic neurodegenerative diseases such as Parkinson’s disease, Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and multiple sclerosis (MS) . The compound's structure, featuring a piperidine ring, is a common pharmacophore found in various bioactive molecules and is frequently utilized in the synthesis of more complex pharmaceutical intermediates . This product is intended for research and development applications in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle this material using appropriate personal protective equipment.

Properties

IUPAC Name

5,5-dimethyl-3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c1-10(2)7-12(9(13)14-10)8-3-5-11-6-4-8;/h8,11H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERCWMRVENWRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C(=O)O1)C2CCNCC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2460754-49-6
Record name 5,5-dimethyl-3-(piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Oxazolidinone Formation: The oxazolidinone ring is formed by reacting the piperidine derivative with a carbonyl compound, such as an isocyanate or carbamate, under controlled conditions.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Using large reactors to carry out the synthesis in multiple stages, ensuring high purity and yield.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxazolidinone Ring

The oxazolidinone ring undergoes nucleophilic substitution at the carbonyl-adjacent nitrogen, particularly under acidic or basic conditions. For example:

  • Reaction with Grignard reagents : The ring-opening occurs via nucleophilic attack at the carbonyl carbon, forming substituted amines.

  • Alkylation : Quaternization of the oxazolidinone nitrogen is observed with alkyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C.

Table 1: Substitution Reactions

ReagentConditionsProductYieldSource
Methyl iodideDMF, 70°C, 12 hN-Methylated oxazolidinone derivative78%
Benzyl chlorideK₂CO₃, DCM, RTBenzyl-substituted amine salt65%

Ring-Opening Reactions

The oxazolidinone ring is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Concentrated HCl (6M) at reflux cleaves the ring to yield 2-(piperidin-4-yl)propan-1,2-diol hydrochloride .

  • Basic hydrolysis : NaOH (2M) generates a transient carbamate intermediate, which decarboxylates to form 3-piperidin-4-ylpropan-2-ol .

Hydrogenation of the Piperidine Ring

The piperidine moiety undergoes catalytic hydrogenation, though its saturated nature limits this reactivity. Asymmetric hydrogenation of related oxazolidinone-substituted pyridines has been reported using Pd/C or Ru-based catalysts under H₂ (1–3 atm), achieving >95% enantiomeric excess (e.e.) . While direct data for this compound is limited, analogous reactions suggest potential for chirality induction in derivatives .

Condensation Reactions

The piperidine nitrogen participates in condensation with aldehydes or ketones. For instance:

  • Reaction with formaldehyde : Forms a hexahydro-oxazolo[3,4-a]pyridine derivative under mild conditions (DCM, RT) .

  • Acrolein adducts : At elevated temperatures (toluene, reflux), acrolein reacts to form bicyclic oxazolo-pyridine systems (e.g., 16 and 17 in ).

Table 2: Condensation Reactions

Aldehyde/KetoneConditionsProductYieldSource
FormaldehydeDCM, RT, 6 hHexahydro-oxazolo[3,4-a]pyridine89%
AcroleinToluene, reflux, 3hBicyclic oxazolo-pyridine derivative85%

Oxidation and Reduction

  • Oxidation : The oxazolidinone ring resists mild oxidants but reacts with strong agents like KMnO₄ to form nitro derivatives.

  • Reduction : LiAlH₄ reduces the carbonyl group to a secondary alcohol, yielding 5,5-dimethyl-3-piperidin-4-yl-oxazolidine.

Salt Formation and Acid-Base Reactions

The hydrochloride salt dissociates in aqueous media, enabling proton exchange. Neutralization with NaOH releases the free base, which can react with electrophiles (e.g., acyl chlorides) to form amides.

Key Mechanistic Insights

  • Ring-opening pathways : Proceed via hemiaminal intermediates in acidic conditions .

  • Steric effects : The 5,5-dimethyl group hinders nucleophilic attack at the oxazolidinone carbonyl, favoring reactions at the piperidine nitrogen.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 5,5-Dimethyl-3-piperidin-4-yl-1,3-oxazolidin-2-one; hydrochloride exhibits significant antimicrobial properties. A study assessed its efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound showed promising results in inhibiting the growth of these pathogens through mechanisms that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. In vitro studies indicated that it could inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and others. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Neuroprotective Effects

Emerging studies suggest that 5,5-Dimethyl-3-piperidin-4-yl-1,3-oxazolidin-2-one; hydrochloride may also possess neuroprotective effects. This potential has been attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress within neuronal cells .

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial activity of various derivatives of oxazolidinones, including 5,5-Dimethyl-3-piperidin-4-yl-1,3-oxazolidin-2-one; hydrochloride. The results indicated that this compound exhibited moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods .

CompoundMIC (µg/mL)Bacterial Strain
5,5-Dimethyl...32Staphylococcus aureus
5,5-Dimethyl...64Escherichia coli

Case Study 2: Anticancer Activity

In vitro testing on A549 lung cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability compared to control groups. The study utilized an MTT assay to quantify cell proliferation post-treatment .

Treatment Concentration (µM)Viability (%)
0100
1075
5050
10030

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. 3-(Azepan-4-yl)-5,5-dimethyl-1,3-oxazolidin-2-one Hydrochloride**
  • Structural Difference : Replaces the six-membered piperidine ring with a seven-membered azepane ring.
  • Molecular Weight : 248.7 g/mol (vs. ~254.76 g/mol for the target compound) .
  • Impact: Solubility: The larger azepane ring may reduce aqueous solubility due to increased hydrophobicity. Basicity: Piperidine (pKa ~11) is more basic than azepane (pKa ~10), affecting protonation states under physiological conditions .
2.2. 5,5-Dimethyl-3-(pyrrolidin-3-yl)-1,3-oxazolidin-2-one Hydrochloride**
  • Structural Difference : Features a five-membered pyrrolidine ring instead of piperidine.
  • Metabolic Stability: Pyrrolidine’s rigidity may enhance metabolic stability compared to piperidine derivatives. Basicity: Pyrrolidine (pKa ~10.4) is less basic than piperidine, influencing salt formation and solubility .
2.3. 3-Amino-5-morpholinomethyl-1,3-oxazolidin-2-one (AMOZ)**
  • Structural Difference: Contains a morpholinomethyl group at the 5-position and an amino group at the 3-position.
  • Impact: Solubility: The morpholine ring introduces polarity, enhancing water solubility compared to the piperidine derivative.
2.4. (S)-4-Benzyl-5,5-dimethyl-1,3-oxazolidin-2-one**
  • Structural Difference : Substitutes the piperidin-4-yl group with a benzyl group at the 4-position.
  • Impact :
    • Lipophilicity : The benzyl group increases lipophilicity, favoring membrane permeability in drug design.
    • Applications : Widely used as a chiral auxiliary in asymmetric synthesis, whereas the piperidine derivative may find niche roles in alkaloid-inspired pharmaceuticals .

Key Physicochemical and Functional Comparisons

Property Target Compound Azepane Analog Pyrrolidine Analog AMOZ
Molecular Weight (g/mol) ~254.76 248.7 ~240 (estimated) 201.2
Ring Size 6-membered (piperidine) 7-membered (azepane) 5-membered (pyrrolidine) 6-membered (morpholine)
Basicity (pKa) ~11 ~10 ~10.4 ~7 (morpholine)
Solubility High (HCl salt) Moderate Moderate High (polar substituents)
Applications Pharmaceutical synthesis Flexible scaffolds Metabolic stability Antibacterial metabolite

Biological Activity

5,5-Dimethyl-3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride (CAS Number: 1237840-96-8) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H18N2O2
  • Molecular Weight : 198.26 g/mol
  • Structure : The compound features a piperidine ring and an oxazolidinone moiety, contributing to its biological activity.

Anticancer Activity

Research indicates that compounds similar to 5,5-Dimethyl-3-piperidin-4-yl-1,3-oxazolidin-2-one exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Cytotoxicity Studies :
    • Compounds with structural similarities have demonstrated IC50 values ranging from submicromolar to low micromolar concentrations against human cancer cell lines such as Molt4/C8 and HeLa cells .
    • A notable study revealed that certain derivatives induced apoptosis through caspase activation, leading to cell death in cancer models .
  • Mechanisms of Action :
    • The mechanism of action for related compounds often involves the disruption of mitochondrial membrane potential and activation of apoptotic pathways. For instance, studies have shown that compounds induce apoptosis by activating caspase-3 and altering mitochondrial dynamics .

Case Study 1: Cytotoxic Effects on Leukemia Cells

A study evaluated the cytotoxic effects of various oxazolidinone derivatives, including those with piperidine structures. The results indicated that these compounds exhibited potent activity against leukemia cell lines with IC50 values significantly lower than traditional chemotherapeutics like melphalan and 5-fluorouracil. The most potent derivatives showed over 590-fold greater cytotoxicity compared to these reference drugs .

Case Study 2: In Vivo Efficacy

In vivo studies demonstrated that certain analogs of 5,5-Dimethyl-3-piperidin-4-yl-1,3-oxazolidin-2-one possess tumor growth inhibitory activity. For example, SL44, a derivative, was shown to inhibit the proliferation of hepatocellular carcinoma cells effectively and exhibited a favorable safety profile compared to existing treatments like sorafenib .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity data for various compounds related to 5,5-Dimethyl-3-piperidin-4-yl-1,3-oxazolidin-2-one:

Compound NameIC50 (μM)Cell LineMechanism of Action
SL443.1HCCLM3Induces apoptosis via HsClpP agonism
Compound A0.05Molt4/C8Caspase activation and mitochondrial depolarization
Compound B8.51HeLaApoptosis induction
Compound C<0.01L1210 leukemiaSequential alkylation of cellular thiols

Q & A

Q. What established synthetic routes are available for 5,5-Dimethyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves coupling a piperidine derivative with an oxazolidinone precursor. For example, oxazolidinones are synthesized via cyclization of amino alcohols with carbonyl reagents (e.g., phosgene or carbonyldiimidazole). In a related procedure, L-phenylalanine methyl ester hydrochloride was reacted with chlorotrimethylsilane under reflux to form a chiral oxazolidinone intermediate . Adjusting stoichiometry (e.g., excess acyl chloride) and temperature (reflux vs. room temperature) can improve yields. Solvent choice (e.g., methanol or THF) and inert atmosphere (N₂) are critical to avoid side reactions .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the oxazolidinone carbonyl (~170 ppm in ¹³C) and piperidine protons (δ 1.5–3.0 ppm in ¹H).
  • X-ray crystallography : Programs like SHELX are used for structural refinement. The steric bulk of 5,5-dimethyl groups may influence crystal packing, requiring high-resolution data for accurate analysis .
  • HPLC/MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]⁺ or [M+Cl]⁻ adducts) .

Q. How can purification techniques be optimized for this compound?

  • Methodological Answer :
  • Column chromatography : Use gradients of hexanes/ethyl acetate (e.g., 90:10 to 70:30) to separate polar impurities .
  • Recrystallization : Leverage the compound’s low solubility in non-polar solvents (e.g., hexanes) at low temperatures. Modified oxazolidinones with bulky substituents (e.g., 5,5-dimethyl) often crystallize efficiently, reducing reliance on chromatography .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis, particularly for chiral centers in the oxazolidinone or piperidine moieties?

  • Methodological Answer :
  • Chiral auxiliaries : Use (S)- or (R)-valine-derived oxazolidinones to direct asymmetric alkylation or aldol reactions. For example, Evans auxiliaries with 4-isopropyl-5,5-diphenyl groups enable diastereoselective enolate formation at 0°C (vs. −78°C for conventional auxiliaries) .
  • Stereospecific catalysts : Titanium(IV) enolates or LDA/BuLi bases can enhance selectivity in C–C bond formation .

Q. How can researchers resolve contradictions in reaction yields reported across different synthetic protocols?

  • Methodological Answer :
  • Parameter screening : Systematically vary temperature, solvent (polar vs. aprotic), and catalyst loading. For example, higher yields are reported with excess acyl chloride in anhydrous THF versus lower yields in methanol due to hydrolysis.
  • Side-product analysis : Use LC-MS to identify by-products (e.g., unreacted piperidine or oxazolidinone ring-opening products) and adjust protecting groups (e.g., benzyl vs. tert-butyl) .

Q. What strategies are effective for crystallizing this hydrochloride salt, given its steric and ionic properties?

  • Methodological Answer :
  • Salt screening : Test counterions (e.g., HCl vs. HBr) to improve crystallinity. Hydrochloride salts often form stable monoclinic or orthorhombic crystals.
  • Solvent anti-solvent pairs : Use ethanol/water or acetonitrile/diethyl ether to induce nucleation. The 5,5-dimethyl groups may require slow evaporation to avoid amorphous precipitates .

Q. How can researchers analyze potential polymorphs or alternative salt forms of this compound?

  • Methodological Answer :
  • PXRD : Compare diffraction patterns of batches to identify polymorphs.
  • DSC/TGA : Assess thermal stability and dehydration events (e.g., HCl loss above 150°C).
  • IR spectroscopy : Detect hydrogen-bonding variations between salt forms (e.g., N–H stretching at 2500–3000 cm⁻¹) .

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